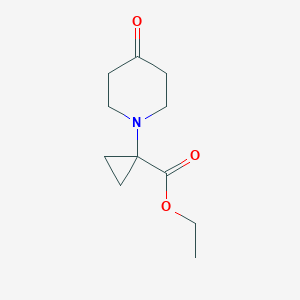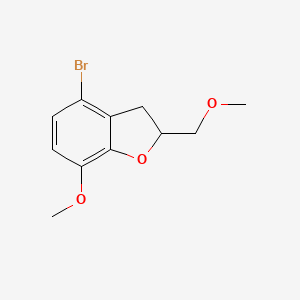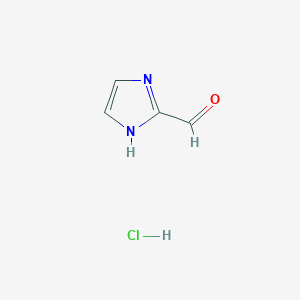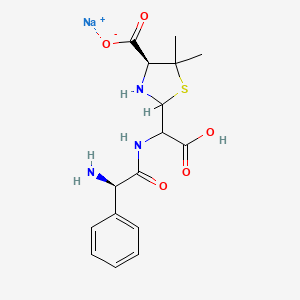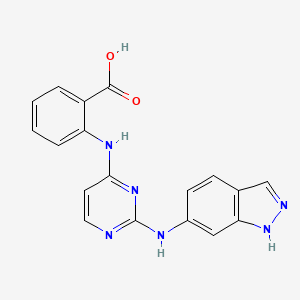![molecular formula C10H15N3O B12937025 1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-39-1](/img/structure/B12937025.png)
1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a heterocyclic compound that features both piperidine and imidazole rings
Métodos De Preparación
The synthesis of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with an imidazole derivative under controlled conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method is advantageous due to its high yield, shorter reaction times, and environmentally friendly approach.
Análisis De Reacciones Químicas
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or imidazole ring can be substituted with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and conditions like microwave irradiation . Major products formed from these reactions include various substituted piperidine and imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism by which 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The imidazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound also contains a piperidine ring but differs in the presence of a phenyl group instead of an imidazole ring.
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar to the previous compound, it contains a phenyl group and a piperidine ring but lacks the imidazole ring.
The uniqueness of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone lies in its dual-ring structure, which provides a versatile platform for various chemical modifications and applications.
Conclusion
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a compound of significant interest due to its unique structure and wide range of applications
Propiedades
Número CAS |
88723-39-1 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H15N3O/c1-8(14)9-7-11-10(12-9)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12) |
Clave InChI |
JGXJOSNQZTZVRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
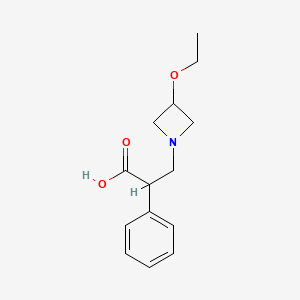
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)


![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
